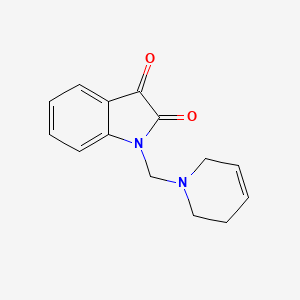![molecular formula C23H24N2O3S2 B4965482 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4965482.png)
4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide, also known as MPA, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research. MPA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation.
作用機序
HSP90 is a molecular chaperone that is involved in the folding and stabilization of a variety of proteins that are important for cancer cell growth and survival. 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide binds to the ATP-binding site of HSP90, which inhibits its activity and leads to the degradation of its client proteins. This ultimately results in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of other proteins, such as protein kinase C (PKC), which is involved in a variety of cellular processes. 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide in lab experiments is its specificity for HSP90. This allows researchers to specifically target the activity of this protein without affecting other cellular processes. However, one limitation of using 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide is its potential toxicity, as it has been shown to have cytotoxic effects on some non-cancerous cell lines.
将来の方向性
There are several potential future directions for research on 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide. One area of interest is the development of more potent and selective inhibitors of HSP90. Additionally, researchers are investigating the potential use of 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is interest in investigating the role of HSP90 in other diseases, such as neurodegenerative disorders and infectious diseases.
合成法
The synthesis of 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide involves a multi-step process that begins with the reaction of 4-nitrobenzaldehyde and 2-mercaptoethylamine to form 4-nitrobenzylthiol. This compound is then reacted with 4-chloromethylbenzenesulfonyl chloride to yield 4-{[(methylsulfonyl)(phenyl)amino]methyl}benzenethiol. Finally, this compound is reacted with N-(2-bromoethyl)-N-phenylthiourea to produce 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide.
科学的研究の応用
4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and pancreatic cancer cells. 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of a variety of proteins that are important for cancer cell growth and survival.
特性
IUPAC Name |
4-[(N-methylsulfonylanilino)methyl]-N-(2-phenylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S2/c1-30(27,28)25(21-8-4-2-5-9-21)18-19-12-14-20(15-13-19)23(26)24-16-17-29-22-10-6-3-7-11-22/h2-15H,16-18H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDUDGHGKYZABY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NCCSC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylsulfanyl)ethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B4965407.png)
![3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B4965408.png)


![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(3-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965417.png)
![3-(3-hydroxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4965420.png)
![3-fluoro-N-[4-(1H-pyrazol-1-yl)benzyl]isonicotinamide](/img/structure/B4965422.png)
![ethyl 1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B4965431.png)
![ethyl 2-acetyl-3-[(ethoxycarbonyl)amino]-4,4,4-trifluoro-3-(trifluoromethyl)butanoate](/img/structure/B4965446.png)


![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965464.png)
![2-[(2,6-dimethylphenyl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B4965471.png)
![N-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]-3-piperidinamine](/img/structure/B4965476.png)